

Reproducibility of Published (2R,3R)Firazorexton Experimental Data: A Comparison Guide

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Compound of Interest

Compound Name: (2R,3R)-Firazorexton

Cat. No.: B12377645

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(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective oral agonist of the orexin 2 receptor (OX2R) that was under development for the treatment of narcolepsy.[1][2][3] Its clinical development was halted during Phase 2 trials due to concerns about hepatotoxicity. [1][4] This guide provides a comprehensive comparison of the publicly available experimental data on (2R,3R)-Firazorexton to aid researchers, scientists, and drug development professionals in assessing the reproducibility of the findings.

In Vitro Pharmacology

(2R,3R)-Firazorexton demonstrates high selectivity and potency for the human orexin 2 receptor (hOX2R) in various in vitro assays. The following table summarizes the key quantitative data from published studies.



Parameter	Cell Line	Assay Type	EC50 Value	Selectivity (vs. OX1R)	Reference
Orexin Receptor Activation	Recombinant hOX2R	Calcium Mobilization	19 nM	>700-fold	
Orexin Receptor Activation	hOX2R/CHO- K1 cells	Calcium Mobilization	19 nM	-	
Downstream Signaling	hOX2R/CHO- EA cells	IP1 Accumulation	16 nM	-	
Downstream Signaling	hOX2R/CHO- EA cells	β-arrestin Recruitment	4.5 nM & 100 nM	-	
Downstream Signaling	hOX2R/CHO- EA cells	ERK1/2 Phosphorylati on	19 nM & 170 nM	-	
Downstream Signaling	hOX2R/CHO- EA cells	CREB Phosphorylati on	2.9 nM	-	

Note: Variations in reported EC50 values for β -arrestin recruitment and ERK1/2 phosphorylation may be attributable to different experimental conditions or assay formats between studies.

Experimental Protocols: In Vitro Assays

A detailed, reproducible protocol for the in vitro assays was not fully available in the public domain. However, based on the provided information, a general methodology can be outlined:

- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or hOX2R were commonly used.
- Calcium Mobilization Assay: Changes in intracellular calcium concentration upon compound stimulation were measured, likely using a fluorescent calcium indicator.



- IP1 Accumulation Assay: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein-coupled receptor activation.
- β-arrestin Recruitment Assay: This assay assesses the interaction of β-arrestin with the activated receptor, often using a technology like PathHunter (DiscoverX).
- ERK1/2 and CREB Phosphorylation Assays: The phosphorylation status of these downstream signaling proteins was likely determined using immunoassays such as ELISA or Western blotting.

In Vivo Pharmacology (Preclinical)

In mouse models of narcolepsy, oral administration of **(2R,3R)-Firazorexton** demonstrated significant efficacy in promoting wakefulness and reducing cataplexy-like episodes.

Animal Model	Dosage	Effect	Reference
C57BL/6J mice	30 mg/kg (oral)	Significantly increased total wakefulness time.	
Orexin/Ataxin-3 Mice (Narcolepsy Model)	3-10 mg/kg (oral)	Ameliorated narcolepsy-like symptoms.	
Orexin-tTA;TetO Diphtheria Toxin A Mice (Narcolepsy Model)	Not specified	Ameliorated narcolepsy-like symptoms.	
Cynomolgus Monkeys	10 mg/kg (oral)	Significantly increased wakefulness time.	

Experimental Protocols: In Vivo Assays

- Animals: Studies utilized both wild-type mice (C57BL/6J) and transgenic mouse models of narcolepsy. Non-human primate studies were conducted in cynomolgus monkeys.
- Drug Administration: (2R,3R)-Firazorexton was administered orally.



- Wakefulness Assessment: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor sleep-wake states.
- Cataplexy Assessment: The occurrence of cataplexy-like episodes in narcoleptic mice was observed and quantified.

Clinical Trial Data (Phase 2)

A Phase 2 clinical trial (NCT04096560) evaluated the efficacy and safety of **(2R,3R)**-**Firazorexton** in adults with narcolepsy type 1. The trial was terminated early due to druginduced liver injury (DILI). The following tables summarize the key efficacy and safety findings.

Efficacy Results

Outcome Measure	Placebo	30 mg BID	90 mg BID	180 mg BID	Reference
Maintenance of Wakefulness Test (MWT)					
Change from Baseline (minutes)	-2.5	23.9	27.4	32.6	
Epworth Sleepiness Scale (ESS)					
Change from Baseline	-2.1	-12.2	-13.5	-15.1	_
Weekly Cataplexy Rate					
Rate Ratio vs. Placebo	-	0.05	0.20	0.15	



Safety Results - Adverse Events

The most common adverse events were urinary urgency or frequency. A significant safety concern was the elevation of liver enzymes.

Adverse Event	Placebo	(2R,3R)- Firazorexton (all doses)	Reference
Any Adverse Event	-	79% of patients	_
Clinically Important Liver Enzyme Elevations	-	5 patients	_
Drug-Induced Liver Injury (Hy's Law Criteria)	-	3 patients	_

Experimental Protocols: Clinical Trial (NCT04096560)

- Study Design: A multi-part, randomized, double-blind, placebo-controlled Phase 2 study.
- Participants: Adults with narcolepsy type 1.
- Intervention: Twice-daily oral administration of (2R,3R)-Firazorexton (30 mg, 90 mg, or 180 mg) or placebo.
- Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).
- Secondary Endpoints: Changes in the Epworth Sleepiness Scale (ESS) and weekly cataplexy rate.

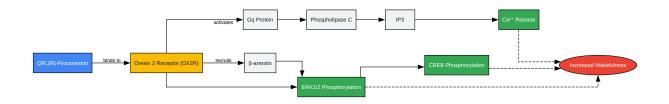
Investigation of Hepatotoxicity

The drug-induced liver injury (DILI) observed in the clinical trial was investigated to understand its underlying mechanism. In vitro studies in hepatic cell cultures did not show significant cytotoxicity, mitochondrial toxicity, or inhibition of the bile salt export pump. However, a potential



liability for covalent binding following hepatic metabolism was identified, which is consistent with idiosyncratic DILI.

Visualizations Signaling Pathway of (2R,3R)-Firazorexton

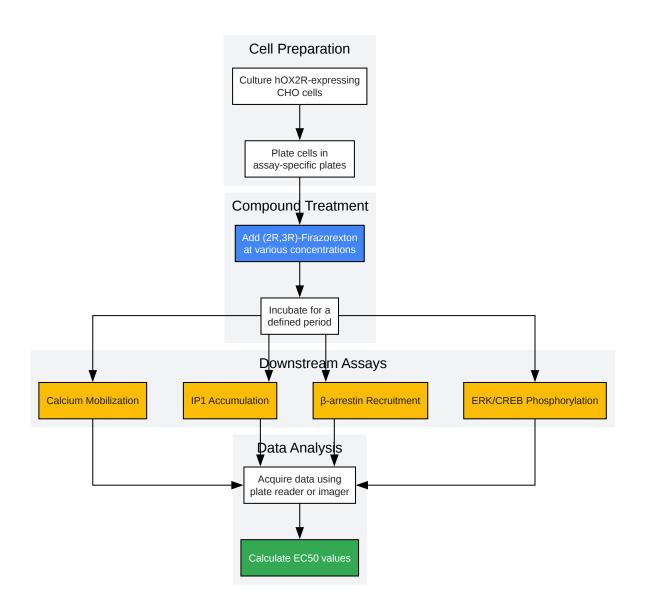


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Caption: Signaling cascade of **(2R,3R)-Firazorexton** via the OX2R.

Experimental Workflow for In Vitro Assays



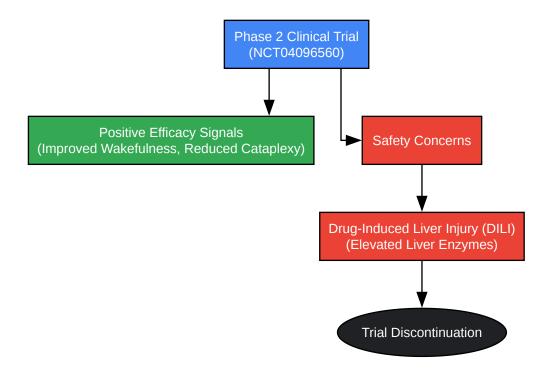


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Caption: General workflow for in vitro characterization.

Logical Relationship of Clinical Trial Discontinuation





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